1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione
CAS No.:
Cat. No.: VC13705308
Molecular Formula: C16H8F2N4O2
Molecular Weight: 326.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H8F2N4O2 |
|---|---|
| Molecular Weight | 326.26 g/mol |
| IUPAC Name | 1-[(3,5-difluorophenyl)methyl]triazolo[4,5-g]isoquinoline-4,9-dione |
| Standard InChI | InChI=1S/C16H8F2N4O2/c17-9-3-8(4-10(18)5-9)7-22-14-13(20-21-22)15(23)12-6-19-2-1-11(12)16(14)24/h1-6H,7H2 |
| Standard InChI Key | QIQYIXCPSXWUPO-UHFFFAOYSA-N |
| SMILES | C1=CN=CC2=C1C(=O)C3=C(C2=O)N=NN3CC4=CC(=CC(=C4)F)F |
| Canonical SMILES | C1=CN=CC2=C1C(=O)C3=C(C2=O)N=NN3CC4=CC(=CC(=C4)F)F |
Introduction
1-(3,5-Difluorobenzyl)-1H- triazolo[4,5-g]isoquinoline-4,9-dione is a complex organic compound featuring a unique combination of triazole and isoquinoline structures. The presence of a difluorobenzyl group enhances its potential biological activity and chemical reactivity, making it a significant focus in medicinal chemistry for the development of novel pharmaceuticals .
Key Characteristics:
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Chemical Formula: C16H8F2N4O2
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Molecular Weight: 326.26 g/mol
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CAS Number: 2389017-81-4
Synthesis Overview:
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Starting Materials: Typically involves the use of appropriate precursors such as difluorobenzyl derivatives and triazole or isoquinoline building blocks.
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Reaction Conditions: Requires precise control over temperature, solvent, and catalysts to optimize yield and purity.
Biological Activities and Potential Applications
Preliminary studies suggest that 1-(3,5-Difluorobenzyl)-1H- triazolo[4,5-g]isoquinoline-4,9-dione may exhibit antiviral properties, particularly against certain viral strains. The mechanism of action could involve interference with viral entry into host cells or inhibition of viral replication processes. Further research is needed to fully elucidate its pharmacological profile and therapeutic potential.
Potential Applications:
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Antiviral Agents: Shows promise in inhibiting viral replication or entry.
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Medicinal Chemistry: Useful in developing novel pharmaceuticals due to its unique structure and reactivity.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(3,5-Difluorobenzyl)-1H- triazolo[4,5-g]isoquinoline-4,9-dione, including variations in the substituents on the benzyl group. These differences can significantly affect biological activity and chemical reactivity.
Research Findings and Future Directions
Research on 1-(3,5-Difluorobenzyl)-1H- triazolo[4,5-g]isoquinoline-4,9-dione is ongoing, with a focus on understanding its biological effects and optimizing its structure for enhanced activity. Techniques such as interaction studies and molecular docking are essential for elucidating how the compound engages with biological targets.
Future Research Directions:
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In-depth Pharmacological Studies: To fully understand its antiviral and potential anticancer properties.
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Structural Optimization: To enhance biological activity and drug-like properties.
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